3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. The compound's structure incorporates a bromine atom and a methoxy group, which contribute to its chemical properties and potential applications.
The compound is cataloged under the CAS number 1698857-17-8, and its molecular formula is with a molecular weight of approximately 244.08 g/mol. The synthesis and characterization of this compound have been documented in various scientific studies and chemical databases, indicating its relevance in research and development .
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is classified as a pyrazolo[1,5-a]pyrimidine derivative. This classification highlights its structural features and potential pharmacological properties, particularly in the context of developing therapeutic agents targeting various diseases.
The synthesis of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed for characterization and confirmation of the compound's structure.
The molecular structure of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one features:
The compound's structural formula can be represented as follows:
Key structural data includes:
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can participate in various chemical reactions due to its reactive functional groups:
These reactions are typically facilitated by catalysts or specific reagents under controlled laboratory conditions. The outcomes are often monitored using chromatographic techniques.
The mechanism of action for 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is primarily investigated concerning its biological activity:
Research indicates that compounds within this class may exhibit antitumor or anti-inflammatory properties by inhibiting certain pathways associated with disease progression.
While specific physical properties such as boiling point and melting point are not extensively documented for this compound, general observations include:
Chemical properties include reactivity with nucleophiles due to the presence of bromine and potential for forming derivatives through various functional group transformations.
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has potential applications in:
Pyrazolo[1,5-a]pyrimidine represents a privileged bicyclic heterocycle system in contemporary drug discovery due to its remarkable versatility as a bioisostere of purine bases. This fused scaffold incorporates both pyrazole and pyrimidine rings, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets [3] [8]. The pyrazolo[1,5-a]pyrimidine core has demonstrated exceptional pharmacological relevance, serving as the structural foundation for multiple FDA-approved drugs including the hypnotic agents Zaleplon and Indiplon, the anxiolytic Ocinaplon, and the anticancer agents Larotrectinib and Repotrectinib [3] [8]. The scaffold's significance is further amplified by its presence in clinical kinase inhibitors such as Zanubrutinib (BGB-3111), where it functions as a key ATP-binding domain mimetic [3]. Medicinal chemists value this heterocycle for its exceptional synthetic versatility, allowing regioselective modifications at positions 2, 3, 5, 6, and 7 to fine-tune pharmacological properties while maintaining favorable drug-like characteristics [8].
The strategic incorporation of bromine at C3 and methoxy at C6 significantly enhances the pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives. The bromine atom serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling efficient diversification of the heterocyclic core [10]. This halogen also contributes to electron-withdrawing effects that polarize the ring system, potentially enhancing interactions with target proteins [5]. The methoxy group at C6 provides complementary electron-donating character, creating an electronic asymmetry across the bicyclic system that may influence binding affinity [5]. This substituent also serves as a protecting group that can be selectively demethylated to reveal a phenolic hydroxyl group for further derivatization, significantly expanding the molecular diversity accessible from this core structure [5]. Together, these substituents create a multifunctional platform for rational drug design, combining synthetic versatility with targeted electronic modulation.
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS: 1928833-89-9) exhibits distinctive pharmacophoric elements that contribute to its significance in medicinal chemistry. The lactam functionality (C5 carbonyl) provides a key hydrogen-bonding acceptor/donor pair critical for molecular recognition, while simultaneously conferring improved water solubility compared to non-carbonyl analogs [3] [5]. The electron-deficient character of the bicyclic system, enhanced by the bromine substituent, creates a π-deficient region suitable for stacking interactions with aromatic amino acid residues in enzyme binding pockets [3]. The compound's moderate molecular weight (244.05 g/mol) and balanced lipophilicity (predicted logP ≈ 1.5) position it favorably within drug-like chemical space [5]. These combined features enable this heterocycle to serve as a multivalent scaffold capable of engaging biological targets through diverse interaction modes, explaining its utility across therapeutic areas including oncology, neuroscience, and inflammation [3] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0